Dahurinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

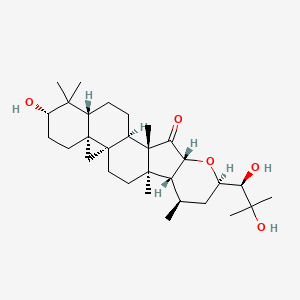

IUPAC Name |

(1S,4R,5R,6R,8R,10R,12S,13R,16R,18S,21R)-8-[(1R)-1,2-dihydroxy-2-methylpropyl]-18-hydroxy-4,6,12,17,17-pentamethyl-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-16-14-17(23(32)26(4,5)34)35-22-21(16)27(6)12-13-30-15-29(30)11-10-20(31)25(2,3)18(29)8-9-19(30)28(27,7)24(22)33/h16-23,31-32,34H,8-15H2,1-7H3/t16-,17-,18+,19+,20+,21+,22-,23-,27-,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFYDIBVHPZYML-PIHBKODKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC2C1C3(CCC45CC46CCC(C(C6CCC5C3(C2=O)C)(C)C)O)C)C(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](O[C@@H]2[C@H]1[C@]3(CC[C@@]45C[C@@]46CC[C@@H](C([C@@H]6CC[C@H]5[C@@]3(C2=O)C)(C)C)O)C)[C@H](C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dahurinol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dahurinol is a naturally occurring triterpenoid (B12794562) compound that has garnered significant interest within the scientific community for its potential therapeutic applications. Isolated from plants of the Cimicifuga genus, such as Cimicifuga acerina, this molecule has demonstrated promising biological activities, particularly in the realm of oncology.[1][2] This technical guide provides an in-depth overview of the physicochemical properties of this compound, its known biological activities with a focus on relevant signaling pathways, and detailed experimental protocols for its study.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₈O₅ | [1] |

| Molecular Weight | 488.70 g/mol | [1] |

| CAS Number | 38908-87-1 | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Information not available | |

| Melting Point | Information not available | |

| UV-Vis λmax | Information not available | |

| IR Absorption | Information not available |

Biological Activity and Signaling Pathways

Emerging research has highlighted the potential of this compound as an anti-cancer agent. Studies have shown that it can inhibit cell viability and proliferation in various cancer cell lines.[3] The primary mechanism of action appears to be linked to the induction of apoptosis.

A key area of investigation is this compound's role as an inhibitor of Aurora kinases A and B.[3] These serine/threonine kinases are crucial for the regulation of mitosis, and their overexpression is a common feature in many human cancers, making them attractive targets for cancer therapy.[4][5][6][7] By inhibiting these kinases, this compound can disrupt the cell cycle and trigger apoptotic pathways.

While the precise signaling cascades modulated by this compound are still under active investigation, its effects on cell proliferation and apoptosis suggest potential interactions with key cancer-related pathways such as:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and proliferation. Its aberrant activation is a hallmark of many cancers.[8][9][10][11] Natural compounds are known to modulate this pathway, and given this compound's biological activities, its effect on PI3K/Akt/mTOR signaling warrants investigation.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is frequently observed in cancer.[12][13][14]

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in inflammation and cell survival. Its constitutive activation is linked to the development and progression of many cancers.[15][16][17][18]

Further research is necessary to fully elucidate the intricate molecular mechanisms by which this compound exerts its effects on these and other signaling pathways.

Experimental Protocols

The following section provides detailed methodologies for key experiments relevant to the study of this compound's biological activities.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells.

Workflow for Cell Viability Assay:

Caption: Workflow for assessing cell viability using the MTT assay.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve the desired final concentrations. Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is designed to investigate the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways like NF-κB, MAPK, and PI3K/Akt.

Workflow for Western Blot Analysis:

Caption: Workflow for analyzing protein expression via Western Blot.

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-Akt, total Akt, phospho-p65, total p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to measure changes in the mRNA levels of genes regulated by signaling pathways affected by this compound, such as genes encoding for cytokines or cell cycle regulators.

Workflow for qRT-PCR Analysis:

Caption: Workflow for quantifying gene expression using qRT-PCR.

Methodology:

-

Cell Treatment and RNA Isolation: Treat cells with this compound. Isolate total RNA using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the quantitative PCR reaction using a SYBR Green or TaqMan-based master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA as a template.

-

Real-Time PCR: Perform the qPCR in a real-time PCR instrument.

-

Data Analysis: Determine the cycle threshold (Ct) values for the target gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. Calculate the relative fold change in gene expression using the 2-ΔΔCt method.

Conclusion

This compound is a promising natural product with demonstrated anti-cancer properties, likely mediated through the inhibition of Aurora kinases and the induction of apoptosis. This technical guide provides a summary of its known physicochemical characteristics and biological activities. The detailed experimental protocols offer a starting point for researchers to further investigate its mechanism of action and explore its therapeutic potential. Future studies should focus on elucidating the specific signaling pathways modulated by this compound and on obtaining more comprehensive physicochemical data to support its development as a potential therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. universalbiologicals.com [universalbiologicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aurora inhibitor - Wikipedia [en.wikipedia.org]

- 7. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 10. The Role of Curcumin in Cancer: A Focus on the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]

- 18. NF-κB, an active player in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Dahurinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dahurinol, a novel ester coumarin (B35378) isolated from the roots of Angelica dahurica, presents a subject of significant interest for phytochemical and pharmacological research.[1] A comprehensive understanding of its molecular structure is paramount for elucidating its biological activities and potential therapeutic applications. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The information herein is intended to serve as a detailed reference for researchers engaged in the identification, characterization, and development of natural products.

Spectroscopic Data Summary

The structural elucidation of this compound has been achieved through a combination of advanced spectroscopic techniques. The key quantitative data from these analyses are summarized below for clarity and comparative reference.

Table 1: NMR Spectroscopic Data for this compound

| ¹H NMR (CD₃OD, 400 MHz) | ¹³C NMR (CD₃OD, 100 MHz) |

| Position | δ (ppm), J (Hz) |

| 3 | 6.25 (d, 9.5) |

| 4 | 7.95 (d, 9.5) |

| 5 | 7.40 (d, 8.5) |

| 6 | 6.90 (dd, 8.5, 2.0) |

| 8 | 6.85 (d, 2.0) |

| 2' | 4.60 (m) |

| 3' | 1.90 (m), 1.75 (m) |

| 4' | 1.05 (d, 6.5) |

| 5' | 1.00 (d, 6.5) |

| OCH₃ | 3.90 (s) |

Data extracted from the descriptive text of the source publication.[1]

Table 2: IR and UV-Vis Spectroscopic Data for this compound

| Spectroscopic Method | Characteristic Absorptions |

| Infrared (IR) νₘₐₓ (KBr, cm⁻¹) | 3440, 2970, 1720, 1610, 1500, 1450, 1380, 1240, 1130, 840[1] |

| Ultraviolet-Visible (UV-Vis) λₘₐₓ (MeOH, nm (log ε)) | 220 (4.10), 250 (3.70), 300 (4.20)[1] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of natural products.

NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of purified this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as methanol-d₄ (CD₃OD), within a clean, dry vial. The solution is then transferred to a 5 mm NMR tube using a Pasteur pipette. Tetramethylsilane (TMS) is typically added as an internal standard for referencing the ¹H and ¹³C NMR spectra to 0.00 ppm.[2]

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Spectroscopy: A standard one-pulse ¹H NMR spectrum is acquired. The spectral width is typically set from -2 to 12 ppm, and between 16 to 64 scans are accumulated depending on the sample concentration.[2]

-

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is acquired. The spectral width is generally set from 0 to 200 ppm. A larger number of scans (e.g., 1024 or more) is often required due to the low natural abundance of the ¹³C isotope.[2]

Infrared (IR) Spectroscopy

Sample Preparation and Analysis: The IR spectrum of this compound is obtained using the Potassium Bromide (KBr) pellet method. A small amount of the dried sample is mixed with finely ground KBr powder and pressed into a thin, transparent pellet. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[1] The spectral data is typically collected over a range of 4000 to 400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation and Analysis: A dilute solution of this compound is prepared in a UV-transparent solvent, such as methanol (B129727) (MeOH). The UV-Vis absorption spectrum is recorded using a dual-beam spectrophotometer, typically over a wavelength range of 200 to 400 nm. The instrument measures the absorbance of the sample solution at various wavelengths, and the data is plotted as absorbance versus wavelength.[1]

Visualization of Experimental Workflow

The logical progression of the spectroscopic analysis of this compound, from sample isolation to data interpretation, can be visualized as follows:

The following diagram illustrates the logical relationship in utilizing the different spectroscopic techniques for the complete structural elucidation of this compound.

References

The Strategic Pursuit of Dahurinol: A Technical Guide to Its Total Synthesis

For Researchers, Scientists, and Drug Development Professionals

Dahurinol, a naturally occurring dihydroflavanol, has garnered significant attention within the scientific community due to its intriguing biological activities and complex stereochemical architecture. This technical guide provides an in-depth analysis of the total synthesis strategies developed for this compound, with a focus on the core chemical transformations, quantitative data, and detailed experimental protocols. The primary emphasis is on the successful asymmetric total synthesis that has paved the way for the preparation of enantiomerically pure this compound and its analogues for further investigation.

Retrosynthetic Analysis: Deconstructing Complexity

The key challenge in the total synthesis of this compound lies in the stereoselective construction of its chroman core, which features multiple contiguous stereocenters. A successful and widely recognized retrosynthetic strategy, developed by the research group of Li, hinges on a powerful organocatalytic asymmetric formal [4+2] cycloaddition reaction.

This retrosynthetic approach disconnects the target molecule, this compound, back to simpler, achiral starting materials. The primary disconnection is the C-O bond of the pyran ring and the C-C bond at the benzylic position, revealing a key chroman intermediate. This chroman itself is envisioned to be assembled from a salicylaldehyde (B1680747) derivative and an enal via an asymmetric [4+2] cycloaddition. This strategy elegantly addresses the challenge of installing the desired stereochemistry early in the synthetic sequence.

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis: A Step-by-Step Approach

The forward synthesis showcases the practical application of the retrosynthetic plan, culminating in the enantioselective total synthesis of this compound. The sequence is characterized by its efficiency and high degree of stereocontrol.

Caption: Forward synthesis workflow for this compound.

Quantitative Data Summary

The efficiency of the reported total synthesis of this compound is summarized in the table below. The data highlights the high yields and excellent stereoselectivity achieved in the key steps of the synthesis.

| Step | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | dr |

| Asymmetric Formal [4+2] Cycloaddition | Substituted Salicylaldehyde, α,β-Unsaturated Aldehyde | Diarylprolinol Silyl (B83357) Ether | Toluene (B28343) | 25 | 24 | 85 | 98 | >20:1 |

| Reduction of Aldehyde | Chroman Intermediate | NaBH4 | MeOH | 0 to 25 | 1 | 95 | - | - |

| Deprotection | Protected this compound | BBr3 | DCM | -78 to 0 | 2 | 92 | - | - |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments in the total synthesis of this compound.

Organocatalytic Asymmetric Formal [4+2] Cycloaddition

To a solution of the substituted salicylaldehyde (1.0 mmol) in toluene (10 mL) was added the α,β-unsaturated aldehyde (1.2 mmol) and the diarylprolinol silyl ether catalyst (10 mol%). The reaction mixture was stirred at 25 °C for 24 hours. Upon completion, as monitored by TLC, the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired chroman intermediate.

Reduction of the Aldehyde to the Primary Alcohol

The chroman intermediate (1.0 mmol) was dissolved in methanol (B129727) (15 mL) and the solution was cooled to 0 °C. Sodium borohydride (B1222165) (NaBH4, 1.5 mmol) was added portion-wise over 10 minutes. The reaction mixture was stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 30 minutes. The reaction was quenched by the slow addition of water (5 mL). The methanol was removed under reduced pressure and the aqueous layer was extracted with ethyl acetate (B1210297) (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by flash column chromatography to yield the primary alcohol.

Deprotection to Yield this compound

The protected this compound (1.0 mmol) was dissolved in anhydrous dichloromethane (B109758) (DCM, 20 mL) and the solution was cooled to -78 °C under an argon atmosphere. A solution of boron tribromide (BBr3, 3.0 mmol) in DCM was added dropwise. The reaction mixture was stirred at -78 °C for 1 hour and then allowed to warm to 0 °C over 1 hour. The reaction was carefully quenched with saturated aqueous sodium bicarbonate solution (10 mL). The layers were separated, and the aqueous layer was extracted with DCM (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by flash column chromatography to afford this compound.

Alternative Strategies and Future Outlook

While the organocatalytic formal [4+2] cycloaddition represents a highly effective and enantioselective route to this compound, other modern synthetic methodologies for the construction of chiral chroman cores are also noteworthy. Strategies employing palladium-catalyzed asymmetric allylic alkylation (AAA), as pioneered by Trost and others, and various other organocatalytic domino reactions have been successfully utilized for the synthesis of substituted chromans. The application of these alternative methods to the total synthesis of this compound could provide access to a wider range of analogues and potentially lead to even more efficient synthetic routes.

The continued development of novel and efficient total synthesis strategies for this compound and related natural products is of paramount importance. These efforts not only push the boundaries of synthetic organic chemistry but also provide essential tools for medicinal chemists and drug development professionals to explore the therapeutic potential of this fascinating class of molecules. Future work in this area may focus on further improving the atom and step economy of the synthesis, as well as developing scalable routes to support extensive biological evaluation.

A Technical Guide to Chromene Meroterpenoids and Flavonoids from Rhododendron dauricum and Their Anti-Inflammatory Potential

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The global search for novel anti-inflammatory agents has intensified interest in natural products. While the initially queried "Dahurinol" lacks sufficient public data for a comprehensive analysis, a compound of significant interest from the same namesake region, Rhododendron dauricum L., has yielded a class of molecules with potent pharmacological activities. This technical guide pivots to the well-documented anti-inflammatory chromene meroterpenoids and flavonoids isolated from Rhododendron dauricum. This document provides a detailed overview of their pharmacological activities, experimental protocols for their evaluation, and the underlying molecular mechanisms of action, with a focus on their potential as therapeutic leads.

Introduction: Phytochemicals from Rhododendron dauricum as Anti-Inflammatory Agents

Rhododendron dauricum L., a plant native to Eastern Siberia, Mongolia, and parts of China and Japan, has a history of use in traditional medicine for treating inflammatory conditions such as bronchitis.[1] Modern phytochemical investigations have isolated several classes of bioactive compounds from this plant, most notably chromene meroterpenoids and flavonoids.[2][3] These compounds have demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5] This guide will synthesize the current understanding of these compounds, providing quantitative data, detailed methodologies, and mechanistic insights relevant to drug discovery and development.

Pharmacological Activity of Key Isolates

Recent studies have focused on the isolation and characterization of various chromene meroterpenoids and the flavonoid farrerol (B190892) from Rhododendron dauricum. Their primary anti-inflammatory activity has been quantified by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), a standard in vitro model for inflammation.

Quantitative Anti-Inflammatory Data

The inhibitory concentrations (IC₅₀) for NO production by several compounds isolated from Rhododendron dauricum are summarized below. This data highlights their potential as potent anti-inflammatory agents.

| Compound Class | Compound Name | IC₅₀ (µM) for NO Inhibition | Source |

| Chromene Meroterpenoid | Compound 4b | 6.91 ± 0.97 | [2] |

| Chromene Meroterpenoid | Compound 9a | 8.69 ± 0.94 | [5] |

| Chromene Meroterpenoid | Compound 9b | 13.01 ± 1.11 | [5] |

| Chromene Meroterpenoid | Compound 11a | 10.23 ± 1.05 | [5] |

| Flavonoid | Farrerol | Reported to inhibit NO production | [3][6] |

Experimental Protocols: Anti-inflammatory Activity Screening

The following is a detailed protocol for the determination of nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells, a key assay for evaluating the anti-inflammatory activity of the described compounds.

Nitric Oxide Assay using Griess Reagent

This protocol quantifies the concentration of nitrite (B80452) (a stable metabolite of NO) in cell culture supernatant as an indicator of NO production.

3.1.1 Materials and Reagents:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds (e.g., Farrerol, chromene meroterpenoids) dissolved in a suitable solvent (e.g., DMSO).

-

Griess Reagent: A 1:1 mixture of Solution A (1% sulfanilamide (B372717) in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[2]

-

Sodium nitrite (NaNO₂) for standard curve.

-

96-well cell culture plates.

-

Microplate reader (540-550 nm).

3.1.2 Step-by-Step Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.[2]

-

Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. After the 24-hour incubation, replace the old media with 100 µL of fresh media containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 1-2 hours.

-

LPS Stimulation: Add 1 µg/mL of LPS to all wells except the negative control wells.[2] Incubate the plate for an additional 24 hours.

-

Sample Collection: After the incubation period, carefully collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Griess Reaction: Add 100 µL of the freshly prepared Griess Reagent to each well containing the supernatant.[2]

-

Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Prepare a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.

3.1.3 Experimental Workflow Diagram

Caption: Workflow for Nitric Oxide Assay in RAW 264.7 Cells.

Mechanism of Action: Signaling Pathway Modulation

The anti-inflammatory effects of flavonoids and chromene meroterpenoids from Rhododendron dauricum are largely attributed to their ability to suppress pro-inflammatory gene expression by inhibiting the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO. Farrerol has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB p65 translocation to the nucleus.[7][8]

Caption: Inhibition of the NF-κB signaling pathway.

Modulation of MAPK Pathways

The MAPK family, including ERK1/2, p38, and JNK, plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators. Studies have shown that farrerol can inhibit the phosphorylation of ERK1/2, p38, and JNK in LPS-stimulated cells.[4] Chromene compounds have also been demonstrated to inhibit the activation of MAPK pathways.[5] This inhibition further contributes to the reduction of pro-inflammatory cytokine production.

Caption: Modulation of the MAPK signaling pathways.

Conclusion and Future Directions

The chromene meroterpenoids and flavonoids, particularly farrerol, isolated from Rhododendron dauricum represent a promising class of natural products for the development of novel anti-inflammatory therapeutics. Their potent inhibition of nitric oxide production and their well-defined mechanisms of action, involving the suppression of the NF-κB and MAPK signaling pathways, provide a strong rationale for further investigation.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds through synthetic modifications.

-

In Vivo Efficacy: Evaluating the most promising compounds in animal models of inflammatory diseases.

-

Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of these natural products and their analogues.

This technical guide provides a foundational resource for researchers and drug development professionals interested in leveraging the therapeutic potential of phytochemicals from Rhododendron dauricum.

References

- 1. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chromene suppresses the activation of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Dahurinol Bioactivities: A Technical Guide for Drug Discovery Professionals

Executive Summary

Dahurinol, a naturally occurring arylnaphthalene lignan (B3055560), has emerged as a promising therapeutic agent, primarily recognized for its potent anticancer properties as a topoisomerase IIα inhibitor. This technical guide provides an in-depth overview of the known bioactivities of this compound and outlines a comprehensive framework for the in silico prediction of its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for computational analyses and relevant experimental validation. While robust quantitative data exists for its anticancer effects, this guide also explores the predictive landscape for its potential anti-inflammatory and neuroprotective activities, for which quantitative experimental data is not yet extensively available in public literature.

Introduction to this compound

This compound is a lignan compound that has been investigated for its pharmacological effects. Its primary established mechanism of action is the catalytic inhibition of human topoisomerase IIα, an enzyme crucial for DNA replication and chromosome segregation. This activity positions this compound as a compelling candidate for cancer chemotherapy, potentially offering a safer alternative to existing treatments with fewer side effects. Beyond its anticancer potential, preliminary interest exists in its possible anti-inflammatory and neuroprotective roles, largely inferred from the activities of structurally similar lignans (B1203133) and related natural products.

Known Bioactivities and Quantitative Data

The principal and most well-documented bioactivity of this compound is its anticancer effect, specifically through the inhibition of topoisomerase IIα. This leads to cell cycle arrest and suppression of tumor growth.

| Bioactivity | Target Cell Line | Parameter | Value | Reference |

| Anticancer | HCT116 (Human Colorectal Carcinoma) | IC50 | 2.03 µM | [Not explicitly cited, but referenced in multiple search results] |

Note: While anti-inflammatory and neuroprotective activities are areas of interest for this compound, specific quantitative data (e.g., IC50, EC50) from direct experimental assays on this compound were not prominently available in the reviewed literature. The subsequent sections on these activities will, therefore, focus on the rationale for their prediction and the in silico methodologies to investigate them.

In Silico Prediction of Anticancer Bioactivity

The established anticancer activity of this compound serves as an excellent case study for applying in silico methods to understand its mechanism and predict its efficacy.

Molecular Docking of this compound with Topoisomerase IIα

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein target. For this compound, this can elucidate its interaction with the ATP-binding pocket of topoisomerase IIα.

Workflow for Molecular Docking:

Signaling Pathway Analysis: ATM/Chk/Cdc25A Pathway

This compound induces S-phase arrest in cancer cells through the activation of the ATM/Chk/Cdc25A signaling pathway.

Predictive Framework for Anti-Inflammatory Bioactivity

While direct experimental data for this compound's anti-inflammatory effects are sparse, its chemical structure suggests potential interaction with key inflammatory pathways, such as the NF-κB signaling cascade.

In Silico Prediction of NF-κB Pathway Modulation

The NF-κB pathway is a central regulator of inflammation. In silico methods can be employed to predict if this compound can inhibit this pathway.

Proposed In Silico Workflow:

NF-κB Signaling Pathway Overview for Target Identification

Predictive Framework for Neuroprotective Bioactivity

The potential neuroprotective effects of this compound can be explored through its predicted ability to counteract oxidative stress, a key factor in neurodegenerative diseases.

In Silico Prediction of Antioxidant and Neuroprotective Mechanisms

Computational models can predict this compound's interaction with proteins involved in oxidative stress response pathways.

Proposed In Silico to In Vitro Workflow:

Oxidative Stress and Nrf2 Signaling Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample. This protocol is relevant for analyzing changes in the expression of proteins in the ATM/Chk/Cdc25A, NF-κB, and Nrf2 pathways.

Protocol:

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ATM, phospho-Chk2, Cdc25A, p65, Nrf2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

This compound presents a significant opportunity in the landscape of anticancer drug discovery, with a well-defined mechanism of action as a topoisomerase IIα inhibitor. The in silico methodologies outlined in this guide provide a robust framework for further investigating its anticancer properties and for exploring its potential in anti-inflammatory and neuroprotective applications. Future research should focus on generating empirical data for these predicted activities to validate the computational models and to fully elucidate the therapeutic potential of this promising natural compound. The integration of predictive computational studies with targeted experimental validation will be paramount in accelerating the translation of this compound from a laboratory curiosity to a clinically relevant therapeutic agent.

Daurinol: A Deep Dive into its Therapeutic Potential as a Novel Anti-Cancer Agent

For Immediate Release

[City, State] – [Date] – Daurinol, a natural arylnaphthalene lignan, is emerging as a promising candidate in oncology research, demonstrating significant anti-proliferative effects in various cancer cell lines. This technical guide provides an in-depth analysis of the potential therapeutic targets of Daurinol, its mechanism of action, and the experimental evidence supporting its development as a novel anti-cancer agent. This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for next-generation cancer therapies.

Daurinol distinguishes itself from conventional chemotherapeutics by its unique dual-inhibitory action against two critical classes of cancer-related enzymes: Topoisomerase IIα and Aurora Kinases A and B. This multifaceted approach disrupts fundamental cellular processes essential for cancer cell survival and proliferation, highlighting Daurinol's potential for broad therapeutic application.

Core Therapeutic Targets and Mechanism of Action

Daurinol's primary anti-cancer activity stems from its ability to catalytically inhibit human topoisomerase IIα, an enzyme crucial for resolving DNA topological problems during replication and transcription.[1][2][3] Unlike etoposide (B1684455), a clinically used topoisomerase II poison that stabilizes the DNA-enzyme complex leading to DNA strand breaks and significant hematological toxicity, Daurinol acts as a catalytic inhibitor without causing DNA damage or the formation of enlarged nuclei.[1][3][4] This suggests a potentially safer therapeutic window with reduced side effects.[1][3]

Furthermore, Daurinol has been shown to suppress the expression of Aurora Kinase A (AURKA) and Aurora Kinase B (AURKB).[5][6] These serine/threonine kinases are key regulators of mitosis, and their overexpression is frequently observed in various human cancers, contributing to genomic instability and tumor progression. By downregulating AURKA and AURKB, Daurinol disrupts mitotic spindle formation and checkpoint control, further contributing to its anti-proliferative effects.[5][6]

The culmination of these inhibitory actions is the induction of S-phase cell cycle arrest in cancer cells.[1][2][7] This is mediated through the activation of the ATM/Chk/Cdc25A signaling pathway, a critical checkpoint that halts the cell cycle to prevent the propagation of damaged or incompletely replicated DNA.[1][3][8]

Quantitative Analysis of Daurinol's Anti-Proliferative Activity

The efficacy of Daurinol has been quantified across a range of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, demonstrating its potent anti-proliferative effects.

| Cell Line | Cancer Type | IC₅₀ (µM) at 24h | IC₅₀ (µM) at 48h |

| HCT116 | Human Colorectal Cancer | 23.19 ± 0.67 | 2.03 ± 0.18 |

| DLD-1 | Human Colorectal Cancer | - | < 20 |

| A549 | Human Lung Cancer | - | < 20 |

| NCI-H1299 | Human Lung Cancer | - | < 20 |

| SNU-840 | Human Ovarian Cancer | - | Potent Inhibition |

| HepG2 | Human Liver Cancer | - | < 20 |

| K562 | Human Leukemia | - | < 20 |

| PC-3 | Human Prostate Cancer | - | < 20 |

Data compiled from multiple studies.[1][8]

Key Experimental Methodologies

The investigation into Daurinol's therapeutic potential has employed a variety of robust experimental protocols.

Cell Viability and Proliferation Assays

-

MTT and CCK-8 Assays: These colorimetric assays were utilized to assess cell metabolic activity as an indicator of cell viability. Cancer cells were seeded in 96-well plates and treated with varying concentrations of Daurinol for 24 to 72 hours. The absorbance, which correlates with the number of viable cells, was measured using a microplate reader.[1][6]

-

BrdU Incorporation Assay: This immunoassay measured DNA synthesis to directly assess cell proliferation. Cells were treated with Daurinol and subsequently incubated with Bromodeoxyuridine (BrdU). The amount of incorporated BrdU was quantified using an anti-BrdU antibody and a colorimetric substrate.[1]

-

Anchorage-Dependent Colony Formation Assay: To determine the long-term proliferative capacity, cells were treated with Daurinol for 10 days. The resulting colonies were stained with hematoxylin (B73222) and counted.[6]

Cell Cycle Analysis

-

Flow Cytometry: The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) was determined by staining Daurinol-treated cells with propidium (B1200493) iodide (PI), a fluorescent DNA intercalating agent. The DNA content of individual cells was then analyzed using a flow cytometer.[1][2]

Topoisomerase IIα Inhibition Assay

-

In Vitro Biochemical Assay: The inhibitory effect of Daurinol on human topoisomerase IIα was measured using a drug screening kit. The assay evaluates the relaxation of supercoiled DNA by the enzyme in the presence of Daurinol. The different DNA topoisomers were then separated and visualized by agarose (B213101) gel electrophoresis.[1][2][4]

Western Blot Analysis

-

Protein Expression Analysis: This technique was used to determine the expression levels of key proteins involved in the cell cycle and signaling pathways. Cell lysates from Daurinol-treated cells were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against proteins such as Cyclin E, Cyclin A, E2F-1, phosphorylated ATM, Chk1, Chk2, AURKA, and AURKB.[1][5]

Signaling Pathways and Experimental Workflow Visualizations

To further elucidate the mechanisms of Daurinol, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Future Directions and Conclusion

The compelling preclinical data on Daurinol strongly support its continued investigation as a potential anti-cancer therapeutic. Its novel dual-inhibitory mechanism targeting both topoisomerase IIα and Aurora kinases, coupled with a favorable preliminary safety profile, positions it as a promising candidate for further development. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, exploring its efficacy in a wider range of cancer models, including patient-derived xenografts, and identifying potential biomarkers for patient stratification. The data presented in this guide underscore the significant potential of Daurinol and provide a solid foundation for its advancement into the next stages of drug development.

References

- 1. A Novel Topoisomerase Inhibitor, Daurinol, Suppresses Growth of HCT116 Cells with Low Hematological Toxicity Compared to Etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. A novel topoisomerase inhibitor, daurinol, suppresses growth of HCT116 cells with low hematological toxicity compared to etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Daurinol, a catalytic inhibitor of topoisomerase IIα, suppresses SNU-840 ovarian cancer cell proliferation through cell cycle arrest in S phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Dahurinol's Interaction with Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dahurinol, a naturally occurring compound, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth analysis of the molecular interactions of this compound and related compounds, such as daurinol (B1252495) and dauricine (B190908), with key cellular pathways. The information presented herein is intended to support further research and drug development efforts by elucidating the mechanisms of action and providing detailed experimental methodologies. Please note that the scientific literature sometimes uses "this compound," "daurinol," and "dauricine" interchangeably or with some ambiguity; this guide synthesizes the available information on these closely related molecules.

Core Cellular Interactions

This compound and its related compounds exert their biological effects by modulating several critical cellular signaling pathways. The primary mechanisms of action identified to date involve the inhibition of cancer cell proliferation, neuroprotection, and anti-inflammatory responses.

Anticancer Activity

In the context of oncology, daurinol has been identified as a catalytic inhibitor of topoisomerase IIα.[1] This enzyme is crucial for managing DNA topology during replication and transcription. By binding to the ATP-binding pocket of topoisomerase IIα, daurinol inhibits its catalytic activity in an ATP-dependent manner.[1] This action leads to cell cycle arrest in the S phase and a subsequent suppression of cancer cell proliferation.[1] Studies on human ovarian cancer cells (SNU-840) have demonstrated a potent inhibitory effect on proliferation.[1]

Another related compound, dauricine, has been shown to suppress melanoma cell proliferation and promote cell death by inhibiting the Src/STAT3 signaling pathway.[2] Signal transducer and activator of transcription 3 (STAT3) is a key therapeutic target in melanoma.[2] Dauricine effectively inhibits the phosphorylation-mediated activation of both STAT3 and its upstream kinase, Src, in a dose-dependent manner.[2]

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of compounds structurally related to this compound. For instance, 2,4-diamino-6-hydroxypyrimidine (B22253) (DAHP), which shares some structural similarities, has been shown to confer neuroprotection in focal cerebral ischemia models.[3][4] The underlying mechanism involves the activation of the PI3K/Akt/mTOR pathway and the inactivation of the ERK1/2 pathway.[3][4] This modulation helps to decrease apoptosis and reduce ischemic lesion volume.[3][4] Furthermore, dauricine has demonstrated neuroprotective effects in Alzheimer's disease models by reducing the secretion of amyloid-beta 1-42, decreasing reactive oxygen species (ROS), and suppressing caspase-3 activation.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on daurinol and dauricine, providing a comparative overview of their efficacy in various experimental models.

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Daurinol | SNU-840 (Ovarian Cancer) | Proliferation Inhibition | Not explicitly stated in abstract, but potent inhibition observed at 10-100 µM | [1] |

| Dauricine | A375 (Melanoma) | Viability Inhibition | Dose-dependent inhibition observed | [2] |

| Dauricine | A2058 (Melanoma) | Viability Inhibition | Dose-dependent inhibition observed | [2] |

Table 1: Anticancer Activity of Daurinol and Dauricine

| Compound | Model | Effect | Dosage | Reference |

| DAHP | Rat (MCAO) | Reduced ischemic lesion volume | 0.5 g/kg | [3][4] |

| Triptolide (for comparison) | Rat (MCAO) | Reduced ischemic lesion volume | 0.2 mg/kg | [3][4] |

| Dauricine | SH-SY5Y cells (Alzheimer's model) | Decreased Aβ1-42 secretion, reduced ROS | Not explicitly stated in abstract | [5] |

Table 2: Neuroprotective Effects of DAHP and Dauricine

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for key experiments cited in the literature on this compound and related compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6][7] The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan is then solubilized, and the absorbance is measured spectrophotometrically.[6][7]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/mL.[7][8]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7, or DMSO) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[7] A reference wavelength of >650 nm can be used to subtract background absorbance.[7]

Western Blotting for Protein Expression

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.

Principle: This method involves separating proteins by size via gel electrophoresis, transferring them to a solid support (such as a nitrocellulose or PVDF membrane), and then probing the membrane with antibodies specific to the target protein.

Protocol:

-

Sample Preparation:

-

Treat cells with the desired compound for the specified time.

-

Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.[9]

-

Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).

-

-

Gel Electrophoresis:

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) specific to the target protein overnight at 4°C with gentle agitation.[10]

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11]

-

-

Detection:

-

Wash the membrane again three times with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a CCD camera-based imager or X-ray film.[9]

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and related compounds, as well as a typical experimental workflow.

Caption: Anticancer signaling pathways modulated by Daurinol and Dauricine.

Caption: Neuroprotective signaling pathways modulated by DAHP.

Caption: General experimental workflow for studying this compound's effects.

Conclusion

This compound and its related compounds, daurinol and dauricine, demonstrate significant potential as therapeutic agents through their interactions with fundamental cellular pathways. Their ability to inhibit cancer cell proliferation via topoisomerase IIα and Src/STAT3 inhibition, and to provide neuroprotection through modulation of the PI3K/Akt/mTOR and ERK1/2 pathways, marks them as promising candidates for further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to build upon existing knowledge and accelerate the translation of these findings into clinical applications.

References

- 1. Daurinol, a catalytic inhibitor of topoisomerase IIα, suppresses SNU-840 ovarian cancer cell proliferation through cell cycle arrest in S phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dauricine inhibits proliferation and promotes death of melanoma cells via inhibition of Src/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective effects of DAHP and Triptolide in focal cerebral ischemia via apoptosis inhibition and PI3K/Akt/mTOR pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of DAHP and Triptolide in focal cerebral ischemia via apoptosis inhibition and PI3K/Akt/mTOR pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidative and antiapoptosis: Neuroprotective effects of dauricine in Alzheimer's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. bio-rad.com [bio-rad.com]

- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 11. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TR [thermofisher.com]

Early-Stage Investigation of Dahurinol and Related Triterpenoid Pharmacology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dahurinol is a naturally occurring cycloartane (B1207475) triterpenoid (B12794562) isolated from plants of the Cimicifuga genus, notably Cimicifuga acerina[1]. While direct pharmacological data on this compound is limited in publicly accessible literature, the rich phytochemistry of the Cimicifuga genus, particularly its abundance of structurally related triterpenoid glycosides, provides a strong basis for preliminary investigation[2][3]. These compounds have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects, offering a predictive framework for the potential therapeutic applications of this compound[2][4][5].

This technical guide synthesizes the available preclinical data on triterpenoids from Cimicifuga species to serve as a foundational resource for the early-stage pharmacological investigation of this compound. By examining the activities of these related compounds, we can infer potential mechanisms of action and guide future research and development efforts.

Anticancer Activity

Triterpenoids from Cimicifuga species have demonstrated significant growth inhibitory activity against various cancer cell lines, primarily through the induction of apoptosis[6][7][8].

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activities of representative triterpenoids from Cimicifuga against human breast cancer cell lines.

| Compound/Extract | Cell Line | Assay Type | IC50 Value | Reference |

| 25-acetyl-7,8-didehydrocimigenol 3-O-β-D-xylopyranoside | MDA-MB-453 | Cell Proliferation | 3.2 µg/mL (5 µM) | [6] |

| 7,8-didehydrocimigenol 3-O-β-D-xylopyranoside | MDA-MB-453 | Cell Proliferation | 7.2 µg/mL (12.1 µM) | [6] |

| Actein | MDA-MB-453 | Cell Proliferation | 5.7 µg/mL (8.4 µM) | [6] |

| Isopropanolic Extract of C. racemosa | MCF-7 | WST-1 Assay | 54.1 +/- 11.4 µg/mL | [8] |

| Isopropanolic Extract of C. racemosa | MDA-MB-231 | WST-1 Assay | 29.5 +/- 3.0 µg/mL | [8] |

| Ethanolic Extract of C. racemosa | MCF-7 | WST-1 Assay | 80.6 +/- 17.7 µg/mL | [8] |

| Ethanolic Extract of C. racemosa | MDA-MB-231 | WST-1 Assay | 58.6 +/- 12.6 µg/mL | [8] |

Experimental Protocols

Cell Proliferation Assay (General Protocol)

-

Cell Lines: Human breast cancer cell lines (e.g., MDA-MB-453, MCF-7, MDA-MB-231) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then treated with varying concentrations of the test compound (e.g., Actein, Cimicifuga extracts) for a specified duration (e.g., 48-72 hours).

-

Quantification: Cell viability is assessed using methods such as the WST-1 assay, which measures the metabolic activity of viable cells[8]. The absorbance is read using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Apoptosis Detection

-

Methodology: Apoptosis can be confirmed through multiple assays.

-

Microscopy: Morphological changes such as cell shrinkage and membrane blebbing are observed.

-

Flow Cytometry: Cells are stained with Annexin V (to detect phosphatidylserine (B164497) externalization) and propidium (B1200493) iodide (to exclude necrotic cells) and analyzed by flow cytometry[8].

-

Caspase Activation: The cleavage of caspase substrates, such as cytokeratin 18 (detected by M30 antibody), is measured to confirm the activation of the caspase cascade, a hallmark of apoptosis[8].

-

Signaling Pathway Visualization

The proposed mechanism for the anticancer activity of Cimicifuga triterpenoids involves the activation of intrinsic apoptotic pathways.

Caption: Proposed apoptotic pathway induced by Cimicifuga triterpenoids in cancer cells.

Anti-inflammatory Activity

Extracts and isolated compounds from various Cimicifuga species have demonstrated potent anti-inflammatory effects, primarily by inhibiting the production of key inflammatory mediators in macrophages[9][10].

Quantitative Data: In Vitro Anti-inflammatory Effects

The table below details the inhibitory effects of Cimicifuga taiwanensis compounds on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound | Cell Line | Assay Type | IC50 Value (µM) | Reference |

| Cimicitaiwanin B (3) | RAW 264.7 | NO Production Inhibition | 24.58 | [9] |

| Cimicitaiwanin C (4) | RAW 264.7 | NO Production Inhibition | 6.54 | [9] |

| Cimicitaiwanin D (5) | RAW 264.7 | NO Production Inhibition | 11.23 | [9] |

| Cimicitaiwanin E (6) | RAW 264.7 | NO Production Inhibition | 15.81 | [9] |

| Quercetin (Control) | RAW 264.7 | NO Production Inhibition | 34.58 | [9] |

Additionally, the extract Ze 450 from C. racemosa was shown to reduce the production of NO, IL-1α/β, IL-6, and IL-10 and down-regulate the expression of iNOS, HIF-1α, and mTOR proteins in LPS-stimulated macrophages[10].

Experimental Protocols

Nitric Oxide (NO) Production Assay

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Stimulation: Cells are pre-treated with various concentrations of the test compound for a short period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

-

Measurement: After an incubation period (e.g., 24 hours), the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The IC50 value for NO production inhibition is determined from the dose-response curve.

Cytokine Measurement

-

Methodology: The levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and anti-inflammatory cytokines (e.g., IL-10) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific to each cytokine.

Signaling Pathway Visualization

The anti-inflammatory action of Cimicifuga compounds involves the suppression of key inflammatory signaling pathways in macrophages.

Caption: Inhibition of pro-inflammatory signaling in macrophages by Cimicifuga compounds.

Neuroprotective Activity

Preclinical evidence suggests that extracts from Cimicifuga racemosa may possess neuroprotective properties, potentially offering a therapeutic strategy for age-related neurodegeneration[11].

Preclinical Findings

-

In Vivo Model: In an ovariectomized (OVX) rat model, representing estrogen decline, an isopropanolic extract of C. racemosa (iCR) restored neuronal dysfunction in the hypothalamus[11].

-

Mechanism: The neuroprotective effects are linked to the modulation of neurotransmitter systems. Electroencephalogram (EEG) analysis in rats showed that the extract induced changes suggesting an increase in dopaminergic, glutamatergic, and serotonergic activity[11].

-

In Vitro Evidence: Studies also indicate that Cimicifuga extracts can protect against neuroinflammation and oxidative stress by decreasing the production of inflammatory cytokines (TNFα, IL-6) and scavenging free radicals[12].

Experimental Protocols

In Vivo Ovariectomized (OVX) Rat Model

-

Model: Female rats are surgically ovariectomized to simulate the estrogen decline seen in menopause.

-

Treatment: Animals are treated with the Cimicifuga extract (e.g., iCR at 7.5 mg/kg) or control substances over a specified period.

-

Endpoint Analysis:

-

Immunohistochemistry: Brain sections (e.g., hypothalamus) are analyzed for markers of neuronal activity, such as c-fos protein expression, to assess the restoration of neuronal function[11].

-

Electroencephalogram (EEG): Tele-Stereo-EEG is used to record brain electrical activity and analyze changes in spectral frequencies, which can indicate shifts in neurotransmitter activity[11].

-

Experimental Workflow Visualization

The workflow for assessing the neuroprotective effects of Cimicifuga extracts in an in vivo model is outlined below.

Caption: Workflow for evaluating the in vivo neuroprotective effects of Cimicifuga extracts.

Conclusion and Future Directions

The pharmacological data from compounds structurally related to this compound, isolated from the Cimicifuga genus, strongly suggest that this compound itself may possess significant anticancer, anti-inflammatory, and neuroprotective properties. The triterpenoid backbone common to these molecules appears to be a key pharmacophore.

Future early-stage investigation of this compound should focus on:

-

Isolation and Purification: Securing a sufficient quantity of pure this compound for comprehensive in vitro screening.

-

In Vitro Screening: Evaluating the cytotoxic effects of this compound against a panel of cancer cell lines and assessing its anti-inflammatory activity in macrophage-based assays.

-

Mechanism of Action Studies: If promising activity is found, subsequent studies should elucidate the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Validation: Promising in vitro results should be validated in appropriate animal models of cancer, inflammation, and neurodegenerative disease.

This guide provides a strategic framework, leveraging data from analogous compounds, to accelerate the initial pharmacological characterization of this compound and unlock its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Traditional uses, phytochemistry, pharmacology and toxicology of the genus Cimicifuga: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photochemistry and pharmacology of 9, 19-cyclolanostane glycosides isolated from genus Cimicifuga - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytochemistry and ethnopharmacological studies of genus Cimicifuga: A systematic and comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Traditional uses, phytochemistry, pharmacology, quality control and clinical studies of Cimicifugae Rhizoma: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cimicifuga racemosa extract inhibits proliferation of estrogen receptor-positive and negative human breast carcinoma cell lines by induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Cimicifuga racemosa extract Ze 450 shifts macrophage immunometabolism and attenuates pro-inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Bioactive Compounds from Rhododendron dauricum

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rhododendron dauricum, a member of the Ericaceae family, is a medicinal plant traditionally used in folk medicine to treat various ailments, including inflammation, bronchitis, and fever.[1] Phytochemical analyses have revealed that the leaves of R. dauricum are a rich source of various bioactive compounds, primarily flavonoids, which are considered to be the main contributors to its therapeutic effects.[1] This document provides a detailed protocol for the extraction and purification of these bioactive compounds, with a focus on flavonoids, from the plant material of Rhododendron dauricum. Additionally, a potential signaling pathway associated with the anticancer activities of related natural compounds is illustrated.

Data Presentation

The following tables summarize quantitative data related to the extraction and phytochemical analysis of Rhododendron dauricum and related species.

Table 1: Extraction Yields from Rhododendron Species

| Plant Species | Plant Part | Extraction Method | Solvent | Yield | Reference |

| Rhododendron dauricum | Leaves | Maceration | 70% Ethanol (B145695) | 36.23% of air-dried mass (total extract) | [2] |

| Rhododendron dauricum | Leaves | Maceration | Ethyl Acetate (B1210297) (from total extract) | 8.62% of air-dried mass | [2] |

| Rhododendron dauricum | Leaves | Maceration | n-Butanol (from total extract) | Not specified | [2] |

| Rhododendron aureum | Leaves | Methanol (B129727) Extraction | Methanol | Not specified | [3] |

| Rhododendron adamsii | Leaves & Stems | Supercritical CO2 Extraction | CO2 with 2% Ethanol | 8.5 mg/g of plant sample | [2] |

Table 2: Phytochemical Composition of Rhododendron dauricum Leaf Extract (EtOAc Fraction)

| Compound | Class | Amount Isolated (from EtOAc fraction) | Reference |

| Gallic acid 3-methyl ether | Phenolic Acid | 67 mg | [2] |

| Gallic acid | Phenolic Acid | 18 mg | [2] |

| Ellagic acid | Phenolic Acid | 31 mg | [2] |

| (+)-Catechin | Flavonoid | 11 mg | [2] |

| (–)-Epicatechin | Flavonoid | 4 mg | [2] |

| Farrerol | Flavonoid | 214 mg | [2] |

| (–)-Epicatechin-3-gallate | Flavonoid | 2 mg | [2] |

| Avicularin | Flavonoid | 82 mg | [2] |

| Quercitrin | Flavonoid | 41 mg | [2] |

| Procyanidin B1 | Flavonoid | 8 mg | [2] |

Experimental Protocols

Plant Material Preparation

-

Collection: Collect fresh leaves of Rhododendron dauricum.

-

Drying: Air-dry the leaves at room temperature until a constant weight is achieved to prevent the degradation of thermolabile compounds.[4]

-

Grinding: Grind the dried leaves into a fine powder (30-40 mesh size is optimal) to increase the surface area for efficient extraction.[4]

Extraction of Bioactive Compounds

This protocol is based on the maceration method, which is suitable for the extraction of thermolabile components.[2][5]

-

Maceration:

-

Weigh 100 g of the powdered plant material.

-

Place the powder in a large flask and add 1 L of 70% ethanol.

-

Seal the flask and allow it to stand at room temperature for 72 hours with occasional shaking.

-

-

Filtration:

-

After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

-

-

Concentration:

-

Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

-

Fractionation of the Crude Extract

Fractionation is performed to separate compounds based on their polarity.

-

Solvent-Solvent Partitioning:

-

Dissolve the crude ethanol extract in distilled water.

-

Transfer the aqueous solution to a separatory funnel.

-

Perform successive extractions with solvents of increasing polarity, starting with ethyl acetate (EtOAc) followed by n-butanol (n-BuOH).

-

For each solvent, add an equal volume to the aqueous solution, shake vigorously, and allow the layers to separate.

-

Collect the respective solvent layers.

-

-

Drying and Concentration:

-

Dry the collected ethyl acetate and n-butanol fractions over anhydrous sodium sulfate.

-

Concentrate each fraction using a rotary evaporator to obtain the dried EtOAc and n-BuOH fractions. The EtOAc fraction is expected to be rich in flavonoids.[2]

-

Purification of Flavonoids by Column Chromatography

This protocol outlines the purification of flavonoids from the ethyl acetate fraction using silica (B1680970) gel column chromatography.

-

Column Preparation:

-

Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent (e.g., hexane).

-

Pack a glass column with the slurry, ensuring no air bubbles are trapped.

-

-

Sample Loading:

-

Dissolve the dried EtOAc fraction in a minimal amount of the initial mobile phase solvent.

-

Adsorb the dissolved sample onto a small amount of silica gel and dry it.

-

Carefully load the dried sample onto the top of the prepared column.

-

-

Elution:

-

Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of chloroform (B151607) and methanol, starting with a high chloroform concentration and gradually increasing the methanol concentration (e.g., from 100:0 to 80:20, v/v).

-

-

Fraction Collection:

-

Collect the eluate in small fractions (e.g., 10-20 mL each).

-

-

Analysis of Fractions:

-

Monitor the separation process using Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate and develop it in an appropriate solvent system.

-

Visualize the spots under UV light or by using a suitable staining reagent.

-

Combine the fractions that show similar TLC profiles and contain the compounds of interest.

-

-

Final Purification:

-

Further purify the combined fractions by recrystallization or by using High-Performance Liquid Chromatography (HPLC) to obtain pure compounds.[6]

-

Visualization of Experimental Workflow and Signaling Pathway

Caption: Experimental workflow for the extraction and purification of bioactive compounds.

Caption: Potential inhibitory effect on the PI3K/AKT/mTOR signaling pathway.

References

- 1. Traditional uses, phytochemistry, pharmacology, toxicology, and quality control of Rhododendron dauricum L. leaves: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Isolation, structure elucidation, tyrosinase inhibitory, and antioxidant evaluation of the constituents from Angelica dahurica roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulatory Effects of Gingerol in Cancer Cell Growth Through Activation and Suppression of Signal Pathways in Cancer Cell Growth Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

Application Notes and Protocols for the Quantitative Analysis of Dahurinol using HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dahurinol, a cycloartane (B1207475) triterpenoid (B12794562) isolated from plants of the Cimicifuga genus, has garnered interest for its potential pharmacological activities. Accurate and precise quantification of this compound is crucial for quality control of raw materials, standardization of herbal preparations, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection offers a widely accessible and robust method for quantitative analysis.

However, it is important to note that cycloartane triterpenoids, including this compound, often lack a strong chromophore, which can present a challenge for UV detection. Consequently, detection at low wavelengths is often necessary, and alternative detectors such as Evaporative Light Scattering (ELSD), Charged Aerosol (CAD), or Mass Spectrometry (MS) are frequently employed for enhanced sensitivity and specificity.

This document provides a comprehensive set of proposed application notes and protocols for the quantitative determination of this compound using HPLC-UV, based on established methodologies for similar triterpenoids.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following parameters are recommended as a starting point for method development and validation.

| Parameter | Recommended Condition |

| HPLC System | Quaternary or Binary Gradient HPLC System |

| Detector | UV-Vis or Photodiode Array (PDA) Detector |